7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heteroaromatic compound characterized by its unique structure, which includes a cyclopropyl group attached to a triazolo[1,5-a]pyrimidine core[_{{{CITATION{{{1{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-{{{CITATION{{{_1{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-.
Mechanism of Action
Target of Action
The primary targets of 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and include enzymes such as Cyclin-Dependent Kinase 2 (CDK2) , Janus Kinase 1 (JAK1) , and Janus Kinase 2 (JAK2) . These enzymes play crucial roles in cell cycle regulation, signal transduction, and immune response .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activities . For instance, it acts as an inhibitor of CDK2, a key regulator of the cell cycle . By inhibiting CDK2, this compound can halt cell cycle progression, thereby exerting anti-proliferative effects .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This leads to the arrest of the cell cycle, preventing the cells from dividing and proliferating . Additionally, the inhibition of JAK1 and JAK2 affects the JAK-STAT signaling pathway , which is involved in immune response, cell growth, and apoptosis .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting key enzymes involved in cell cycle regulation and signal transduction, this compound can halt cell division and growth . This leads to cell cycle arrest and potentially induces apoptosis, or programmed cell death .
Biochemical Analysis
Biochemical Properties
7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine interacts with several biomolecules, contributing to its diverse biochemical roles. For instance, it has been found to act as an inhibitor for certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Cellular Effects
The effects of this compound on cells are quite profound. It has been shown to inhibit the growth of various cancer cell lines, including MGC-803, HCT-116, and MCF-7 . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit CDK2, thereby disrupting the cell cycle and leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common method is the reaction of cyclopropylamine with a suitable triazole derivative in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the safety and environmental sustainability of the production process is also a key consideration.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has shown promise in various scientific research applications[_{{{CITATION{{{1{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-. Its bioactivities include antibacterial, antiviral, and anticancer properties[{{{CITATION{{{_1{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is being explored for its potential therapeutic uses. In industry, it may find applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, which distinguish it from other triazolo[1,5-a]pyrimidines[_{{{CITATION{{{_1{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-. Similar compounds include:
1,2,4-Triazolo[1,5-a]pyridine
1,2,4-Triazolo[1,5-a]pyrimidin-2-amine
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine
These compounds share the triazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHDPQIBDHWAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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